molecular formula C6H4BClF2O2 B088604 3-Chloro-2,4-difluorophenylboronic acid CAS No. 1310384-18-9

3-Chloro-2,4-difluorophenylboronic acid

Cat. No. B088604
M. Wt: 192.36 g/mol
InChI Key: FEZRHYMTLJNUTK-UHFFFAOYSA-N
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Description

Synthesis Analysis

3-Chloro-2,4-difluorophenylboronic acid can be synthesized through various methods, including palladium-catalyzed cross-coupling reactions. A practical synthesis approach involves starting from 2,4-difluoro-3-chlororobenzoic acid, followed by steps such as nitration, esterification, and reduction, leading to an overall yield of around 70% (Zhang et al., 2020). This method is noted for its improved yield and controllable reaction conditions.

Molecular Structure Analysis

The molecular structure of 3-Chloro-2,4-difluorophenylboronic acid has been investigated through various spectroscopic techniques. Analysis typically involves infrared and Raman spectroscopy, which help in understanding the vibrational modes of the molecule (Kurt et al., 2009). These studies provide insights into the conformations and stability of the molecule.

Scientific Research Applications

  • Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid

    • Field : Organic Chemistry
    • Application : This compound is a valuable intermediate for the synthesis of medicines, including antibacterials .
    • Method : The synthesis involves a reaction sequence starting from commercially available 4-chloro-3,5-difluorobenzonitrile. The sequence involves nitration, selective reduction, diazotisation, and chlorination .
    • Results : The synthesis resulted in a good yield of 2,4-dichloro-3,5-difluorobenzoic acid .
  • Suzuki-Miyaura Cross-Coupling Reactions

    • Field : Organic Chemistry
    • Application : 2,4-Difluorophenylboronic Acid is used as a reagent in Suzuki-Miyaura coupling reactions .
    • Method : The Suzuki-Miyaura cross-coupling reaction is a type of palladium-catalyzed cross-coupling reaction, used to synthesize carbon-carbon bonds .
    • Results : This method is widely used in the synthesis of various organic compounds .
  • Synthesis of Phosphorescent Iridium (III) Complexes

    • Field : Material Science
    • Application : 2,4-Difluorophenylboronic Acid is used in the synthesis of highly efficient phosphorescent iridium (III) complexes .
    • Method : The specific method of synthesis is not provided in the source .
    • Results : These complexes are used for light-emitting diodes .
  • Synthesis of Enantiomerically Pure 3,3’'-bis-arylated BINOL Derivatives

    • Field : Organic Chemistry
    • Application : 2,4-Difluorophenylboronic Acid is used as a reagent in Suzuki-Miyaura coupling reactions such as in the synthesis of enantiomerically pure 3,3’'-bis-arylated BINOL derivatives .
    • Method : The specific method of synthesis is not provided in the source .
    • Results : These derivatives have various applications in organic synthesis .
  • Synthesis of Substituted 6-Phenylpurine Bases and Nucleosides

    • Field : Medicinal Chemistry
    • Application : 3,4-Difluorophenylboronic Acid is used as a building block in the synthesis of substituted 6-phenylpurine bases and nucleosides via Suzuki-Miyaura cross-coupling reactions .
    • Method : The specific method of synthesis is not provided in the source .
    • Results : These compounds show significant cytostatic activity in CCRF-CEM, HeLa, and L1210 cell lines .
  • Synthesis of Highly Efficient Phosphorescent Iridium (III) Complexes

    • Field : Material Science
    • Application : 2,4-Difluorophenylboronic Acid is used in the synthesis of highly efficient phosphorescent iridium (III) complexes .
    • Method : The specific method of synthesis is not provided in the source .
    • Results : These complexes are used for light-emitting diodes .
  • Synthesis of 4-Chloro-2-fluorophenylboronic acid

    • Field : Organic Chemistry
    • Application : This compound is a valuable intermediate for the synthesis of various chemicals .
    • Method : The specific method of synthesis is not provided in the source .
    • Results : The synthesis resulted in a good yield of 4-Chloro-2-fluorophenylboronic acid .
  • Catalytic Protodeboronation of Pinacol Boronic Esters

    • Field : Organic Chemistry
    • Application : This process is used for the formal anti-Markovnikov hydromethylation of alkenes .
    • Method : The protodeboronation of in situ generated catechol boronic esters proceeds via a radical chain reaction .
    • Results : This reaction is limited to the more expensive catechol boronic esters and works well for 2 alkyl B-esters .
  • Synthesis of Substituted 6-Phenylpurine Bases and Nucleosides

    • Field : Medicinal Chemistry
    • Application : 3,4-Difluorophenylboronic Acid is used as a building block in the synthesis of substituted 6-phenylpurine bases and nucleosides via Suzuki-Miyaura cross-coupling reactions .
    • Method : The specific method of synthesis is not provided in the source .
    • Results : These compounds show significant cytostatic activity in CCRF-CEM, HeLa, and L1210 cell lines .

Safety And Hazards

3-Chloro-2,4-difluorophenylboronic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, and use personal protective equipment .

properties

IUPAC Name

(3-chloro-2,4-difluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BClF2O2/c8-5-4(9)2-1-3(6(5)10)7(11)12/h1-2,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEZRHYMTLJNUTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1)F)Cl)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BClF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00394971
Record name 3-Chloro-2,4-difluorophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00394971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2,4-difluorophenylboronic acid

CAS RN

1310384-18-9
Record name B-(3-Chloro-2,4-difluorophenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1310384-18-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-2,4-difluorophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00394971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A AMInstP - 2008 - core.ac.uk
From a historical point of view, there exist three states of matter, namely'solid','liquid'and'gas'. However, the observations of Friedrich Reinitzer in 18881'2 unveiled an insight into what …
Number of citations: 4 core.ac.uk

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